3-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
3-CHLORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorinated benzene ring, a phenylpyridazine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylpyridazine Moiety: This step involves the reaction of 3-chloropyridazine with phenylboronic acid under Suzuki coupling conditions to form 6-phenylpyridazine.
Etherification: The 6-phenylpyridazine is then reacted with ethylene glycol in the presence of a base to form the corresponding ether.
Sulfonamide Formation: Finally, the ether is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Corresponding substituted products (e.g., amines or thiols).
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Hydrolysis: Sulfonic acid and amine.
Scientific Research Applications
3-CHLORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-phenylpyridazine: Shares the phenylpyridazine moiety but lacks the sulfonamide group.
5-Chloro-6-phenylpyridazin-3(2H)-one: Contains a similar pyridazine ring but with different substituents.
Uniqueness
3-CHLORO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the presence of both the sulfonamide group and the phenylpyridazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16ClN3O3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-7-4-8-16(13-15)26(23,24)20-11-12-25-18-10-9-17(21-22-18)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2 |
InChI Key |
VOCQRVSJFCDPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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